molecular formula C8H16O3 B13078707 Methyl3-hydroxy-2,4-dimethylpentanoate

Methyl3-hydroxy-2,4-dimethylpentanoate

Cat. No.: B13078707
M. Wt: 160.21 g/mol
InChI Key: MXWOUIHOPZWBDL-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2,4-dimethylpentanoate is an organic compound with the molecular formula C8H16O3. It is a methyl ester derivative of 3-hydroxy-2,4-dimethylpentanoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2,4-dimethylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxy-2,4-dimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of methyl 3-hydroxy-2,4-dimethylpentanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-2,4-dimethylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-hydroxy-2,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2,4-dimethylpentanoate involves its interaction with specific molecular targets. The hydroxyl and ester functional groups allow it to participate in various biochemical pathways. For instance, it can undergo hydrolysis to release the active 3-hydroxy-2,4-dimethylpentanoic acid, which can then interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Uniqueness: Methyl 3-hydroxy-2,4-dimethylpentanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its hydroxyl and ester groups provide versatility in synthetic and biological contexts .

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

methyl 3-hydroxy-2,4-dimethylpentanoate

InChI

InChI=1S/C8H16O3/c1-5(2)7(9)6(3)8(10)11-4/h5-7,9H,1-4H3

InChI Key

MXWOUIHOPZWBDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C(=O)OC)O

Origin of Product

United States

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